

Application Note: ¹³C NMR Spectroscopic Analysis of 6-Methoxy-7-nitro-1-indanone

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Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

Cat. No.: B180080

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Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-7-nitro-1-indanone (CAS No: 196597-96-3) is a substituted indanone derivative with potential applications in medicinal chemistry and organic synthesis.[1][2] The indanone scaffold is a core structure in various biologically active molecules.[3] Accurate structural elucidation is critical for its use in research and development. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides direct information about the carbon skeleton of a molecule, making it an indispensable tool for the structural verification and purity assessment of **6-Methoxy-7-nitro-1-indanone**. [4] This application note provides a detailed protocol for acquiring and interpreting the ¹³C NMR spectrum of this compound.

Chemical Structure

The chemical structure of **6-Methoxy-7-nitro-1-indanone** is presented below with the carbon atoms numbered for the purpose of NMR signal assignment.

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Figure 1. Chemical structure of **6-Methoxy-7-nitro-1-indanone** with carbon numbering for ^{13}C NMR assignment.

Predicted ^{13}C NMR Data

While experimental ^{13}C NMR data for **6-Methoxy-7-nitro-1-indanone** is not widely published, the following table presents the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of the structurally related compound 6-Methoxy-1-indanone[3][5][6] and the known substituent effects of a nitro group on an aromatic ring. The nitro group is strongly electron-withdrawing and is expected to cause a downfield shift for adjacent carbons.

| Carbon Atom | Predicted Chemical Shift (δ , ppm) | Multiplicity (Proton Decoupled) | Notes |
|------------------|--|---------------------------------|--|
| C1 | ~200-205 | Singlet (s) | Carbonyl carbon, expected to be significantly downfield. |
| C2 | ~25-30 | Triplet (t) | Aliphatic CH ₂ group. |
| C3 | ~35-40 | Triplet (t) | Aliphatic CH ₂ group adjacent to the aromatic ring. |
| C3a | ~130-135 | Singlet (s) | Quaternary aromatic carbon. |
| C4 | ~110-115 | Doublet (d) | Aromatic CH group. |
| C5 | ~125-130 | Doublet (d) | Aromatic CH group. |
| C6 | ~150-155 | Singlet (s) | Aromatic carbon attached to the methoxy group. |
| C7 | ~135-140 | Singlet (s) | Aromatic carbon attached to the nitro group. |
| C7a | ~145-150 | Singlet (s) | Quaternary aromatic carbon adjacent to the carbonyl group. |
| OCH ₃ | ~55-60 | Quartet (q) | Methoxy carbon. |

Disclaimer: The chemical shifts presented are predicted values and should be confirmed with experimental data.

Experimental Protocol

This section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum of **6-Methoxy-7-nitro-1-indanone**.

1. Sample Preparation

- Materials:
 - **6-Methoxy-7-nitro-1-indanone** (15-20 mg)
 - Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
 - Tetramethylsilane (TMS) (optional, as modern spectrometers use the solvent signal as a reference)
 - 5 mm NMR tube
 - Pipette
 - Vortex mixer
- Procedure:
 - Accurately weigh 15-20 mg of **6-Methoxy-7-nitro-1-indanone** and transfer it into a clean, dry 5 mm NMR tube.
 - Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.
 - If an internal standard is required, add a very small drop of TMS.
 - Securely cap the NMR tube and gently vortex the sample until the compound is completely dissolved. A clear, homogeneous solution should be obtained.

2. NMR Spectrometer Setup and Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Software: Standard spectrometer control software (e.g., TopSpin™, VnmrJ).
- Typical Acquisition Parameters:
 - Experiment: 1D ¹³C with proton decoupling (e.g., zgpg30)

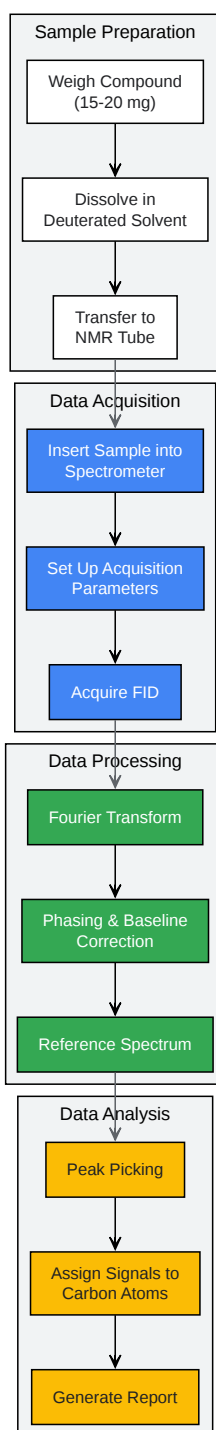
- Solvent: CDCl₃ (or as prepared)
- Temperature: 298 K (25 °C)
- Pulse Program: 30° pulse angle
- Acquisition Time (AQ): ~1.0 - 1.5 seconds
- Relaxation Delay (D1): 2.0 seconds
- Number of Scans (NS): 1024 - 4096 (or more, depending on sample concentration)
- Spectral Width (SW): 0 - 220 ppm
- Receiver Gain (RG): Set automatically or adjusted to avoid clipping.

3. Data Processing

- Fourier Transformation (FT): Apply an exponential window function (line broadening, LB = 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
- Phasing: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption peaks.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
- Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
- Peak Picking and Integration: Identify all significant peaks and list their chemical shifts. Integration is generally not quantitative in standard ¹³C NMR but can give a rough idea of the relative number of carbons if acquisition parameters are optimized.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow for the ¹³C NMR spectroscopic analysis of **6-Methoxy-7-nitro-1-indanone**.



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Caption: Workflow for ¹³C NMR analysis of **6-Methoxy-7-nitro-1-indanone**.

Conclusion

¹³C NMR spectroscopy is a definitive method for the structural characterization of **6-Methoxy-7-nitro-1-indanone**. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The predicted chemical shifts provided in this note serve as a useful guide for the assignment of the carbon signals, facilitating the confirmation of the molecular structure and the assessment of sample purity, which are crucial steps in drug discovery and chemical research.

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